molecular formula C19H18F3N3O2S B2811675 4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)butanamide CAS No. 905784-82-9

4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)butanamide

Cat. No.: B2811675
CAS No.: 905784-82-9
M. Wt: 409.43
InChI Key: DQMRFXSOSAWNFT-UHFFFAOYSA-N
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Description

4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)butanamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyano, methyl, and trifluoromethyl groups, a thioether linkage, and a butanamide moiety attached to a methoxyphenyl group. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)butanamide typically involves multiple steps:

  • Formation of the Pyridine Intermediate: : The pyridine ring is synthesized through a series of reactions starting from simple precursors. For instance, a common method involves the condensation of 2-chloro-3-cyano-6-methyl-4-(trifluoromethyl)pyridine with a suitable thiol compound under basic conditions to introduce the thioether linkage.

  • Thioether Formation: : The intermediate pyridine compound is then reacted with 4-methoxyphenylbutanamide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3).

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether group.

    Amines: From reduction of the cyano group.

    Substituted Aromatics: From various substitution reactions on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)butanamide is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties, depending on its interaction with specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties might also make it suitable for use in advanced materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-phenylbutanamide: Similar structure but lacks the methoxy group on the phenyl ring.

    4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-hydroxyphenyl)butanamide: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)butanamide can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2S/c1-12-10-16(19(20,21)22)15(11-23)18(24-12)28-9-3-4-17(26)25-13-5-7-14(27-2)8-6-13/h5-8,10H,3-4,9H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMRFXSOSAWNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCCCC(=O)NC2=CC=C(C=C2)OC)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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